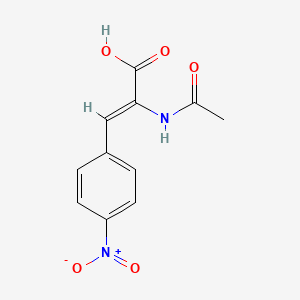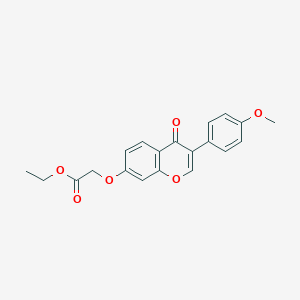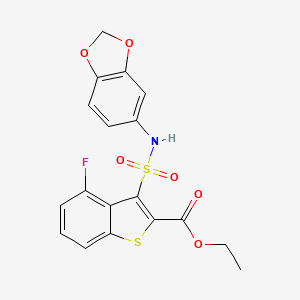![molecular formula C14H17N3O2S B2922108 3-[2-(morpholin-4-yl)ethyl]-2-sulfanylquinazolin-4(3H)-one CAS No. 74575-26-1](/img/new.no-structure.jpg)
3-[2-(morpholin-4-yl)ethyl]-2-sulfanylquinazolin-4(3H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[2-(morpholin-4-yl)ethyl]-2-sulfanylquinazolin-4(3H)-one is a heterocyclic compound that features a quinazolinone core with a morpholine substituent
準備方法
The synthesis of 3-[2-(morpholin-4-yl)ethyl]-2-sulfanylquinazolin-4(3H)-one typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of quinazolinone derivatives and morpholine.
Reaction Conditions: The quinazolinone derivative is reacted with 2-chloroethyl morpholine under basic conditions to introduce the morpholine moiety.
Industrial Production: Industrial production methods may involve the use of continuous flow reactors to optimize the yield and purity of the compound. The reaction conditions are carefully controlled to ensure the efficient formation of the desired product.
化学反応の分析
3-[2-(morpholin-4-yl)ethyl]-2-sulfanylquinazolin-4(3H)-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride to reduce the quinazolinone core.
Common Reagents and Conditions: Common reagents include hydrogen peroxide, potassium permanganate, and sodium borohydride. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.
Major Products: The major products formed from these reactions include sulfoxides, sulfones, and various substituted derivatives.
科学的研究の応用
3-[2-(morpholin-4-yl)ethyl]-2-sulfanylquinazolin-4(3H)-one has several scientific research applications:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: The compound is investigated for its potential as a therapeutic agent in the treatment of various diseases.
Industry: It is used in the development of new materials and as a catalyst in chemical reactions.
作用機序
The mechanism of action of 3-[2-(morpholin-4-yl)ethyl]-2-sulfanylquinazolin-4(3H)-one involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets are still under investigation, but it is believed to interfere with cellular processes that are critical for the survival and proliferation of cancer cells.
類似化合物との比較
3-[2-(morpholin-4-yl)ethyl]-2-sulfanylquinazolin-4(3H)-one can be compared with other similar compounds, such as:
N-{4-[(3-Chloro-4-fluorophenyl)amino]-7-[3-(morpholin-4-yl)propoxy]quinazolin-6-yl}prop-2-enamide: This compound is an irreversible tyrosine-kinase inhibitor with significant pharmacological activity.
2-{[2-(Morpholin-4-yl)ethyl]amino}pyridine-3-carbonitrile: Known for its anti-inflammatory and anti-tumor activities, this compound is used in various fields, including medicine and agriculture.
4-Hydroxy-2-quinolones: These compounds are valuable in drug research and development due to their interesting pharmaceutical and biological activities.
The uniqueness of this compound lies in its specific structural features and the potential for diverse chemical modifications, making it a versatile compound for various applications.
特性
CAS番号 |
74575-26-1 |
|---|---|
分子式 |
C14H17N3O2S |
分子量 |
291.37 |
IUPAC名 |
3-(2-morpholin-4-ylethyl)-2-sulfanylidene-1H-quinazolin-4-one |
InChI |
InChI=1S/C14H17N3O2S/c18-13-11-3-1-2-4-12(11)15-14(20)17(13)6-5-16-7-9-19-10-8-16/h1-4H,5-10H2,(H,15,20) |
InChIキー |
FLSXOBRUYFHTFG-UHFFFAOYSA-N |
SMILES |
C1COCCN1CCN2C(=O)C3=CC=CC=C3NC2=S |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-{[4-(morpholin-4-yl)thian-4-yl]methyl}cyclopropanesulfonamide](/img/structure/B2922025.png)


![(E)-4-(Dimethylamino)-N-[(2S,3R)-6-oxo-2-(1,2,5-trimethylpyrrol-3-yl)piperidin-3-yl]but-2-enamide](/img/structure/B2922032.png)
![6-methoxy-N-[3-(trifluoromethyl)phenyl]-2H-chromene-3-carboxamide](/img/structure/B2922036.png)
![5-Methyl-N-[(E)-3-[(5-methyl-1,2-oxazol-3-yl)imino]prop-1-enyl]-1,2-oxazol-3-amine;hydrochloride](/img/structure/B2922037.png)


![4-({[2-(2,5-DIMETHYLPHENYL)PYRAZOLO[1,5-A]PYRAZIN-4-YL]SULFANYL}METHYL)-5-METHYL-2-PHENYL-1,3-OXAZOLE](/img/structure/B2922041.png)
![2-[methyl-[(E)-2-(4-methylphenyl)ethenyl]sulfonylamino]acetamide](/img/structure/B2922042.png)
![N'-{2-[4-(dimethylamino)phenyl]-2-(4-methylpiperazin-1-yl)ethyl}-N-methylethanediamide](/img/structure/B2922043.png)



